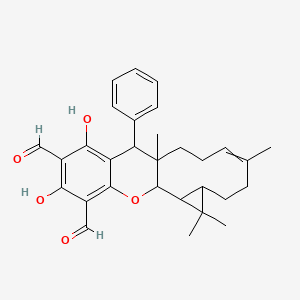
Psiguadial D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Psiguadial D is a terpenoid that can be isolated from Psidium guajava . It has been associated with a strong inhibitory effect on the growth of HepG2 cells .
Synthesis Analysis
The synthesis of Psiguadial D involves a seven-step process that starts with bicyclogermacrene, a common sesquiterpene found in several essential oils . This compound serves as the key platform intermediate for a biomimetic access to several aromadendrene sesquiterpenoids and the meroterpenoids psiguadial A, C, and D .Molecular Structure Analysis
Psiguadial D is a terpenoid with a molecular weight of 474.59 . It is structurally related to the macrocarpals that were isolated from eucalyptus globulus .Physical And Chemical Properties Analysis
Psiguadial D is a terpenoid with a molecular weight of 474.59 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Medicine: Anticancer Potential
Psiguadial D has been identified as an inhibitor of human hepatoma cells (HepG2) and protein tyrosine phosphatase 1B (PTP1B), which are significant targets in cancer therapy . Its role in regulating the immune system and suppressing tumor cell adhesion and angiogenesis makes it a promising compound for anticancer drug development.
Agriculture: Pest Management
In agricultural research, Psiguadial D’s ability to induce paralysis in worms suggests its potential as a natural pesticide. This could provide an eco-friendly alternative to chemical pesticides, reducing environmental impact and promoting sustainable farming practices .
Environmental Science: Bioactivity and Ecosystem Health
The bioactive properties of Psiguadial D, particularly its antimicrobial activity, can be crucial in environmental science for the development of natural biocides to manage pathogens in ecosystems without harming the environment .
Food Industry: Preservation and Safety
Psiguadial D’s antimicrobial properties could be harnessed in the food industry to develop natural preservatives, extending the shelf life of food products while maintaining safety and nutritional value .
Material Science: Biomaterials Development
The biological activities of Psiguadial D, including its interaction with proteins and enzymes, can inform the development of biomaterials. These materials could have applications in medical devices, tissue engineering, and biodegradable products .
Biochemistry: Enzyme Inhibition
Psiguadial D’s inhibitory effects on PTP1B, an enzyme involved in insulin signaling, highlight its potential in biochemistry research related to metabolic diseases such as diabetes .
Pharmacology: Drug Discovery
The pharmacological potential of Psiguadial D extends to its use in co-treatment of various ailments. Its role in traditional medicine and its wide range of biological activities make it a valuable candidate for drug discovery and development .
Nutraceuticals: Health Supplements
Given its health-promoting bioactivities, Psiguadial D could be explored as a nutraceutical ingredient, contributing to health supplements aimed at preventing or managing chronic diseases .
Wirkmechanismus
Eigenschaften
IUPAC Name |
14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17-9-8-14-30(4)23(18-10-6-5-7-11-18)22-26(34)19(15-31)25(33)20(16-32)27(22)35-28(30)24-21(13-12-17)29(24,2)3/h5-7,9-11,15-16,21,23-24,28,33-34H,8,12-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEIRDXSUKFMMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(C3C(C3(C)C)CC1)OC4=C(C(=C(C(=C4C2C5=CC=CC=C5)O)C=O)O)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the cytotoxic potential of Psiguadial D?
A1: The study demonstrated that Psiguadial D exhibits cytotoxic activity against the MCF7 breast cancer cell line. The IC50 value, which represents the concentration of a substance required to inhibit cell viability by 50%, was determined to be 22.1 μg/mL []. This finding suggests that Psiguadial D may have potential as an anticancer agent, but further research is needed to understand its mechanism of action and evaluate its efficacy and safety in preclinical and clinical settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

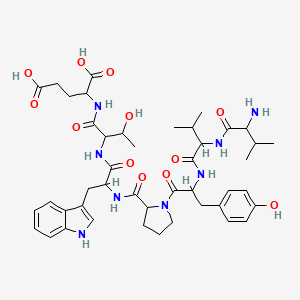
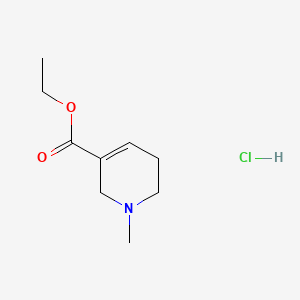

![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)
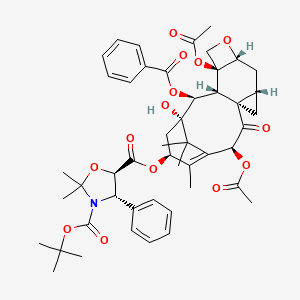

![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)
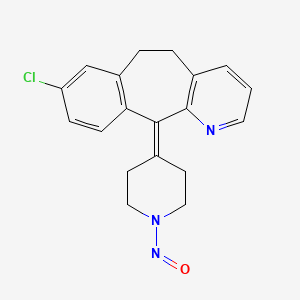
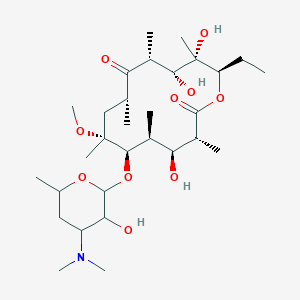

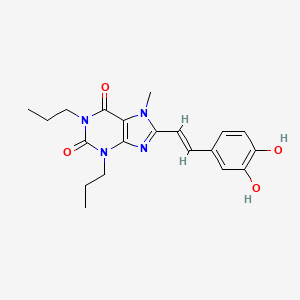
![N-[(2S)-3-Butyn-2-yl]-N-methylacetamide](/img/structure/B588013.png)
![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)